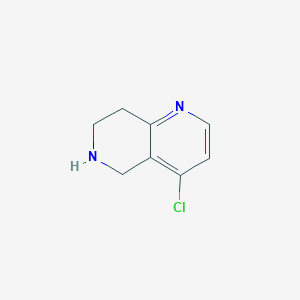

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of substituted ethyl acetoacetate with 3-chloropyridine under basic conditions . The reaction is carried out in the presence of a base such as sodium ethoxide, followed by hydrogenation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Major Products: These reactions often result in the formation of functionalized naphthyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other naphthyridine derivatives such as:

5,6,7,8-Tetrahydro-1,6-naphthyridine: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar structure but with the chloro group at a different position, leading to different properties and applications.

1,5-Naphthyridines: Another class of naphthyridines with different nitrogen atom positions, resulting in distinct chemical and biological behaviors.

Biological Activity

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and cardiovascular health. The following sections delve into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of suitable precursors. For instance, the reaction of 2-amino-3-chloropyridines with appropriate carbonyl compounds under acidic conditions can yield the desired naphthyridine structure. Various synthetic routes have been explored to enhance yield and purity while minimizing byproducts.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antitumor Activity : Research indicates that naphthyridine derivatives demonstrate significant antitumor properties. A study highlighted that certain naphthyridines can inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival .

- Antithrombotic Effects : Compounds within this class have been identified as inhibitors of factor XIa, suggesting potential use in managing thrombotic disorders. This is particularly relevant in developing anticoagulant therapies .

- Cardiovascular Applications : Some studies suggest that naphthyridines may act as antihypertensive agents. Their mechanism appears to involve modulation of the renin-angiotensin system .

Case Studies

- Antitumor Efficacy : In a xenograft mouse model study, 4-chloro derivatives were shown to significantly reduce tumor burden without notable toxicity. This suggests a favorable therapeutic window for these compounds in cancer treatment .

- Factor XIa Inhibition : A patent report detailed the development of small molecule inhibitors based on tetrahydronaphthyridines that effectively inhibit factor XIa activity. These inhibitors demonstrated promising results in preclinical models for thrombosis prevention .

- Cardiovascular Impact : A review article summarized various naphthyridine derivatives' effects on cardiovascular health, noting their potential as angiotensin II receptor antagonists. The biological activity was linked to their structural features and substitution patterns .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antithrombotic | Inhibition of factor XIa | |

| Antihypertensive | Modulation of renin-angiotensin system |

Table 2: Synthesis Yields

Properties

IUPAC Name |

4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1,4,10H,2-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMATSCVQMXMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.